

# The Synthesis of 8-Iodoct-7-yn-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: **8-Iodoct-7-yn-1-ol**

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## Abstract

**8-Iodoct-7-yn-1-ol** is a valuable bifunctional molecule containing both a terminal iodoalkyne and a primary alcohol. This structure makes it a versatile synthetic intermediate, particularly in cross-coupling reactions and click chemistry, where the iodoalkyne can be readily modified and the hydroxyl group allows for further functionalization or tethering to other molecules. While a specific seminal "discovery" of **8-Iodoct-7-yn-1-ol** is not prominently documented in the literature, its synthesis is a logical extension of established methodologies for the preparation of terminal iodoalkynes from their corresponding terminal alkynes. This guide details the synthetic route to **8-Iodoct-7-yn-1-ol**, starting from a commercially available precursor, and provides detailed experimental protocols and characterization data based on analogous reactions.

## Synthetic Strategy

The synthesis of **8-Iodoct-7-yn-1-ol** is achieved in a two-step sequence, beginning with the synthesis of the precursor, 7-Octyn-1-ol, followed by the iodination of the terminal alkyne.

### Step 1: Synthesis of 7-Octyn-1-ol

The precursor, 7-Octyn-1-ol, can be synthesized from a more readily available internal alkyne, such as 2-octyn-1-ol, via an "alkyne zipper" reaction. This isomerization reaction involves the

migration of the triple bond to the terminal position.

#### Step 2: Iodination of 7-Octyn-1-ol

The terminal alkyne of 7-Octyn-1-ol is then iodinated to yield the final product, **8-Iodooct-7-yn-1-ol**. Several methods are available for the iodination of terminal alkynes. A common and efficient method involves the use of N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a catalyst such as silver nitrate ( $\text{AgNO}_3$ ) or a mild base.

## Experimental Protocols

### Synthesis of 7-Octyn-1-ol

This protocol is adapted from a known procedure for the alkyne zipper reaction.[\[1\]](#)

#### Materials:

- 2-Octyn-1-ol
- Sodium hydride (NaH), 50 wt% in mineral oil
- 1,3-Propanediamine
- Hexane, dry
- Methanol
- Water
- Chloroform
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- To a dry hexane solution of 1,3-propanediamine (6.5 eq.), add sodium hydride (5.2 eq.) at 60 °C and stir for 10 minutes.

- Cool the reaction mixture to 0 °C and add 2-octyn-1-ol (1.0 eq.).
- Allow the reaction to warm to room temperature and stir for 3 hours.
- Quench the reaction by the careful addition of methanol, followed by water.
- Extract the aqueous mixture with chloroform.
- Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
- Evaporate the solvent in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain 7-octyn-1-ol as a pale yellow oil.

## Synthesis of 8-Iodoct-7-yn-1-ol

This proposed protocol is based on general and highly efficient methods for the iodination of terminal alkynes using N-Iodosuccinimide (NIS) and a catalytic amount of a mild base.[2][3]

### Materials:

- 7-Octyn-1-ol
- N-Iodosuccinimide (NIS)
- Potassium carbonate ( $K_2CO_3$ )
- Tetrabutylammonium bromide (TBAB)
- Methanol ( $CH_3OH$ )
- Petroleum ether
- Ethyl acetate
- Saturated sodium thiosulfate solution
- Silica gel for column chromatography

**Procedure:**

- Dissolve 7-Octyn-1-ol (1.0 eq.) in methanol (10 mL per 2 mmol of alkyne) in a round-bottomed flask.
- To this solution, add N-iodosuccinimide (1.1 eq.), potassium carbonate (0.03 eq.), and tetrabutylammonium bromide (0.03 eq.).
- Stir the mixture at 40 °C for 10-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield **8-Iodoct-7-yn-1-ol**.

## Data Presentation

### Reaction Data

Reaction Step	Starting Material	Product	Reagents	Yield
1	2-Octyn-1-ol	7-Octyn-1-ol	NaH, 1,3-Propanediamine	~91% <a href="#">[1]</a>
2	7-Octyn-1-ol	8-Iodoct-7-yn-1-ol	NIS, K <sub>2</sub> CO <sub>3</sub> , TBAB	>90% (expected) <a href="#">[2]</a>

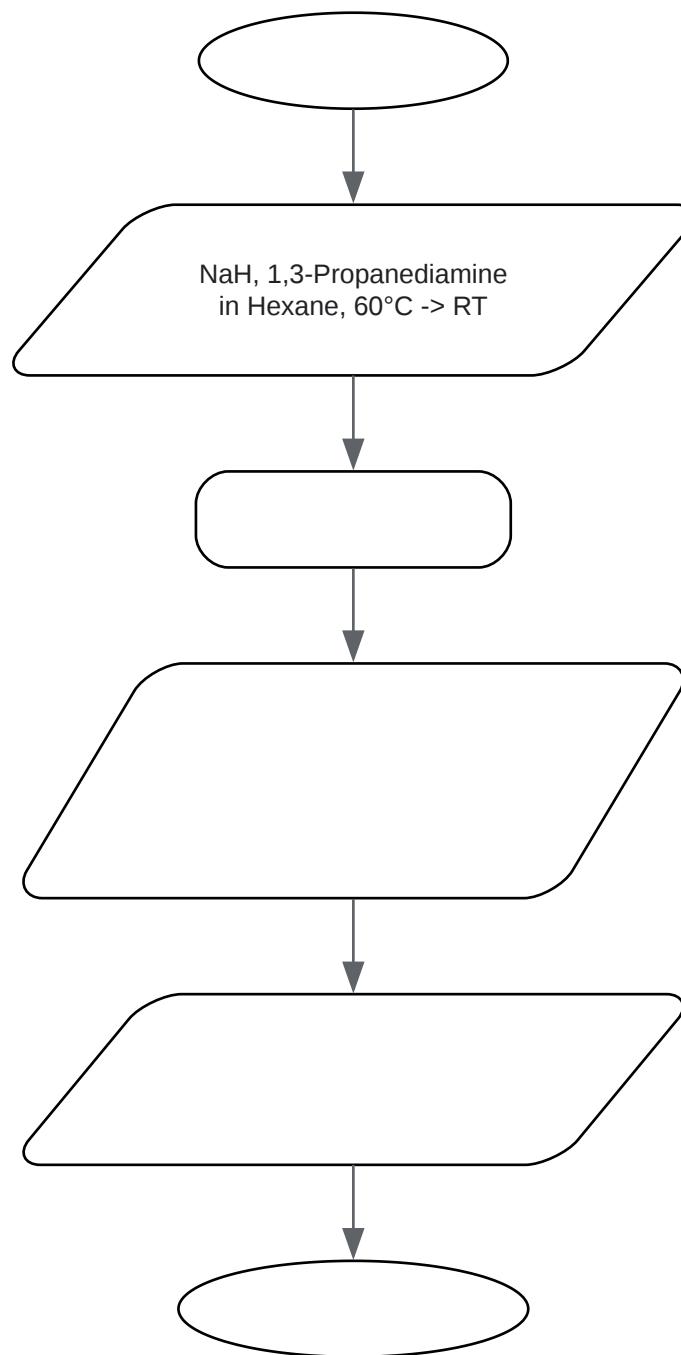
### Spectroscopic Data (Predicted)

The following spectroscopic data for **8-Iodoct-7-yn-1-ol** is predicted based on known data for similar 1-iodoalkynes.

Data Type	8-Iodoct-7-yn-1-ol
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ (ppm) ~3.6 (t, 2H, -CH <sub>2</sub> OH), ~2.2 (t, 2H, -CH <sub>2</sub> -C≡), ~1.6-1.3 (m, 8H, alkyl chain), ~1.5 (s, 1H, -OH)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	$\delta$ (ppm) ~94 (C-I), ~62 (-CH <sub>2</sub> OH), ~32, ~28, ~25, ~18 (alkyl chain), ~6 (C≡C-I)
IR (thin film)	$\nu$ (cm <sup>-1</sup> ) ~3350 (br, O-H), ~2930, ~2860 (C-H), ~2170 (C≡C)
Mass Spec (ESI)	m/z [M+Na] <sup>+</sup> calculated for C <sub>8</sub> H <sub>13</sub> IONa: 274.9903, found: (predicted)

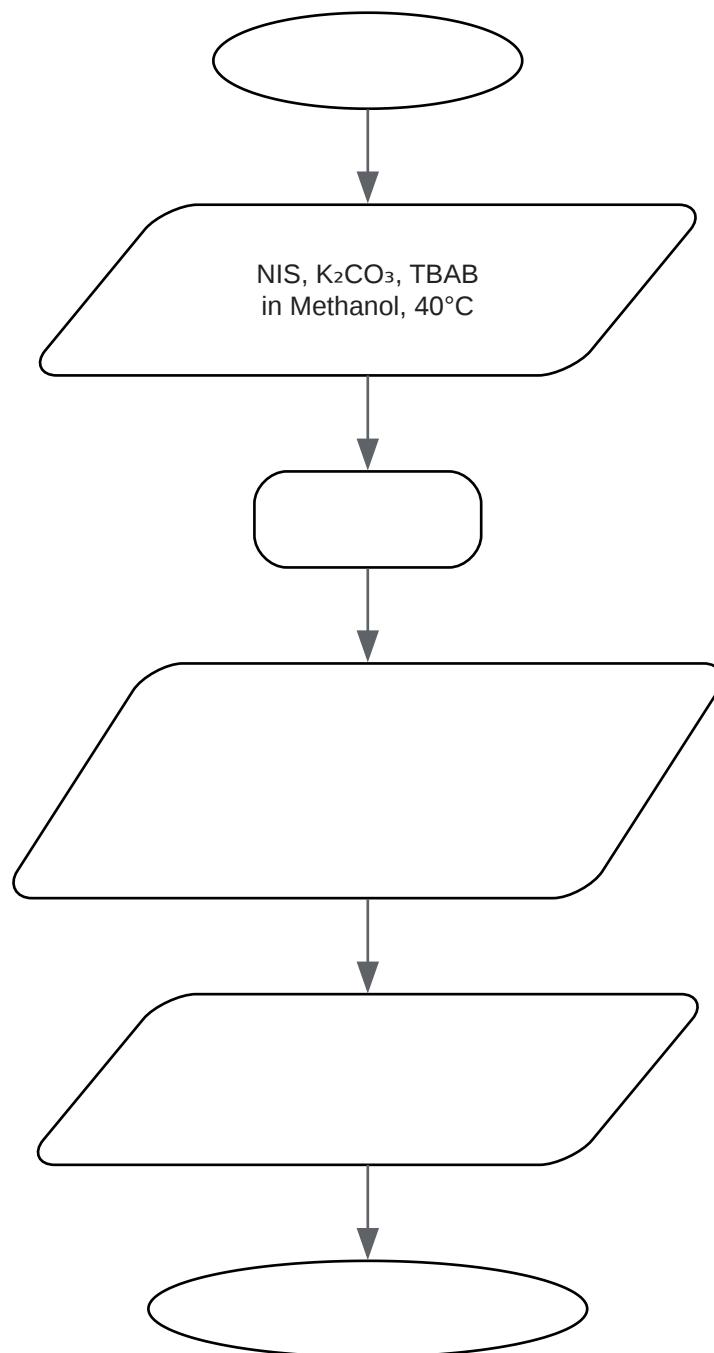
## Mandatory Visualizations

### Synthesis of 7-Octyn-1-ol Workflow

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Caption: Workflow for the synthesis of 7-Octyn-1-ol.

## Synthesis of 8-Iodoct-7-yn-1-ol Workflow

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Caption: Workflow for the synthesis of **8-Iodooc-7-yn-1-ol**.

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